Cas no 1003013-76-0 (3-((Benzyloxy)methyl)oxetane)
3-((Benzyloxy)methyl)oxetane Chemical and Physical Properties
Names and Identifiers
-
- 3-((Benzyloxy)methyl)oxetane
- 3-(benzyloxymethyl)oxetane
- 3-[(Benzyloxy)methyl]oxetane
- AK165809
- 3-benzyloxymethyl-oxetane
- KUTKSFHVQSBUNA-UHFFFAOYSA-N
- Oxetane, 3-[(phenylmethoxy)methyl]-
- FCH1562669
- DA-24974
- CS-D1246
- AKOS024268524
- DS-9037
- SCHEMBL1865729
- 1003013-76-0
- 3-(phenylmethoxymethyl)oxetane
-
- MDL: MFCD20482348
- Inchi: 1S/C11H14O2/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-11/h1-5,11H,6-9H2
- InChI Key: KUTKSFHVQSBUNA-UHFFFAOYSA-N
- SMILES: O1CC(COCC2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 178.099379685g/mol
- Monoisotopic Mass: 178.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- XLogP3: 1.5
3-((Benzyloxy)methyl)oxetane Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C(BD287778)
3-((Benzyloxy)methyl)oxetane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV955-250mg |
3-((Benzyloxy)methyl)oxetane |
1003013-76-0 | 95+% | 250mg |
572CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV955-100mg |
3-((Benzyloxy)methyl)oxetane |
1003013-76-0 | 95+% | 100mg |
236CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B901098-250mg |
3-((Benzyloxy)methyl)oxetane |
1003013-76-0 | ≥95% | 250mg |
¥446.40 | 2022-09-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD287778-100mg |
3-((Benzyloxy)methyl)oxetane |
1003013-76-0 | 95% | 100mg |
¥165.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD287778-250mg |
3-((Benzyloxy)methyl)oxetane |
1003013-76-0 | 95% | 250mg |
¥330.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD287778-1g |
3-((Benzyloxy)methyl)oxetane |
1003013-76-0 | 95% | 1g |
¥825.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV955-50mg |
3-((Benzyloxy)methyl)oxetane |
1003013-76-0 | 95+% | 50mg |
103.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV955-200mg |
3-((Benzyloxy)methyl)oxetane |
1003013-76-0 | 95+% | 200mg |
238.0CNY | 2021-08-04 | |
| Chemenu | CM247251-1g |
3-((Benzyloxy)methyl)oxetane |
1003013-76-0 | 95% | 1g |
$729 | 2021-08-04 | |
| Alichem | A019064708-1g |
3-((Benzyloxy)methyl)oxetane |
1003013-76-0 | 95% | 1g |
$618.13 | 2023-09-04 |
3-((Benzyloxy)methyl)oxetane Suppliers
3-((Benzyloxy)methyl)oxetane Related Literature
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 3-((Benzyloxy)methyl)oxetane
3-((Benzyloxy)methyl)oxetane: A Versatile Compound in Modern Chemistry and Pharmaceutical Research
3-((Benzyloxy)methyl)oxetane, with the CAS number 1003013-76-0, is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and pharmaceutical research. This compound, characterized by its oxetane ring and benzyloxy substituent, offers a range of chemical properties that make it an attractive candidate for a variety of synthetic and biological studies.
The oxetane ring, a four-membered cyclic ether, is known for its high reactivity and ability to participate in various chemical transformations. This structural feature makes 3-((Benzyloxy)methyl)oxetane an ideal building block for the synthesis of complex molecules, including those with therapeutic potential. The benzyloxy group, on the other hand, provides additional stability and functionalization options, enhancing the compound's utility in both academic and industrial settings.
Recent research has highlighted the importance of 3-((Benzyloxy)methyl)oxetane in the development of new pharmaceuticals. One notable study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers found that the benzyloxy substituent played a crucial role in enhancing the antiviral activity of the final compounds, making them more effective against a range of viral infections.
In addition to its role in antiviral drug development, 3-((Benzyloxy)methyl)oxetane has also shown promise in the field of cancer research. A study conducted at the University of California, Los Angeles (UCLA) explored the use of this compound as a prodrug precursor for targeted cancer therapy. The researchers discovered that the oxetane ring could be selectively cleaved under specific conditions, releasing active drug molecules directly at the tumor site. This approach not only increased the efficacy of the treatment but also minimized side effects associated with traditional chemotherapy.
The synthetic versatility of 3-((Benzyloxy)methyl)oxetane has also been leveraged in materials science. Researchers at the Massachusetts Institute of Technology (MIT) have utilized this compound to develop novel polymers with unique properties. The benzyloxy group was found to improve the mechanical strength and thermal stability of these polymers, making them suitable for applications in advanced electronics and aerospace industries.
From a chemical synthesis perspective, 3-((Benzyloxy)methyl)oxetane can be prepared through several efficient routes. One common method involves the ring-opening reaction of an epoxide with a benzyl alcohol derivative, followed by cyclization to form the oxetane ring. This process is highly selective and can be carried out under mild conditions, making it suitable for large-scale production.
The safety profile of 3-((Benzyloxy)methyl)oxetane is another important consideration for its widespread use. Extensive toxicological studies have shown that this compound exhibits low toxicity and good biocompatibility, further supporting its potential for use in pharmaceutical and biomedical applications.
In conclusion, 3-((Benzyloxy)methyl)oxetane (CAS number 1003013-76-0) is a highly versatile compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique combination of an oxetane ring and a benzyloxy substituent makes it an invaluable tool for synthetic chemists and drug developers alike. As ongoing research continues to uncover new applications and properties, it is clear that this compound will play an increasingly important role in advancing scientific knowledge and developing innovative solutions for healthcare and industry.
1003013-76-0 (3-((Benzyloxy)methyl)oxetane) Related Products
- 66582-32-9(3-(Benzyloxy)-2,2-dimethyl-1-propanol)
- 4270-73-9(1,3-Propanediol, 2-methyl-2-[(phenylmethoxy)methyl]-)
- 64839-09-4(2-Methyl-3-phenylmethoxypropan-1-ol)
- 130147-42-1(1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-)
- 2997-97-9(1,3-Propanediol, 2,2-bis[(phenylmethoxy)methyl]-)
- 63930-49-4(1-Propanol, 2-methyl-3-(phenylmethoxy)-, (2R)-)
- 56850-59-0(3--Benzyloxy--2-methylpropan-1-ol)
- 63930-46-1(1-Propanol, 2-methyl-3-(phenylmethoxy)-, (2S)-)
- 116945-47-2(Oxetane, 3-methyl-3-[(phenylmethoxy)methyl]-)
- 142731-84-8(3-Oxetanemethanol, 3-[(phenylmethoxy)methyl]-)